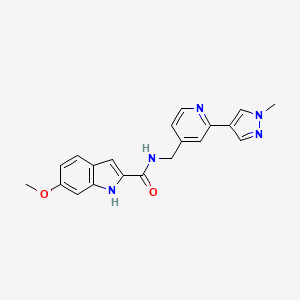

6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Discovery of Novel 3-Quinoline Carboxamides as Potent ATM Inhibitors

A series of 3-quinoline carboxamides, including compounds structurally related to 6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide, were discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate efficacy in combination with the DNA strand break (DSB) inducing agent irinotecan in disease-relevant models, showcasing their potential as tools for probing ATM inhibition in vivo (Degorce et al., 2016).

Synthesis and Characterization of Pyridine Derivatives

Research into the synthesis and structural characterization of monoamide isomers closely related to the chemical structure of interest reveals the inductive effects contributed by methyl substituted groups at the pyridine ring. These compounds were prepared from reactions involving methoxycarbonylpyridine-2-carboxylic acid, providing insights into their chemical properties and potential applications in various fields (Kadir et al., 2017).

Exploration of Novel Pyrazolo-pyrimidine Derivatives

The synthesis of pyrazolo-pyrimidine derivatives, as structural analogs to systemic fungicides like carboxin, outlines a pathway to potentially new compounds with fungicidal properties. This research illustrates the versatility of the pyrazolo-pyrimidine backbone for creating compounds with varied biological activities, highlighting a broad application in developing new agrochemicals (Huppatz, 1985).

Catalytic Applications in Synthesis

The utilization of 1-(carboxymethyl)pyridinium iodide as a catalyst for the synthesis of pyranopyrazole derivatives exemplifies the chemical's role in facilitating efficient, green, and simple synthetic pathways. This research demonstrates its effectiveness in promoting the one-pot tandem four-component condensation reaction, contributing to the development of environmentally friendly synthesis methods (Moosavi‐Zare et al., 2016).

Anti-inflammatory and Antibacterial Activities of Pyrazole Derivatives

Studies on the biological activities of new chemical entities, such as 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones, reveal their potential in medical applications. These compounds exhibit moderate to good antibacterial, anti-inflammatory, and antioxidant activities, underscoring the significance of structural analogs of 6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide in pharmaceutical research (Sribalan et al., 2016).

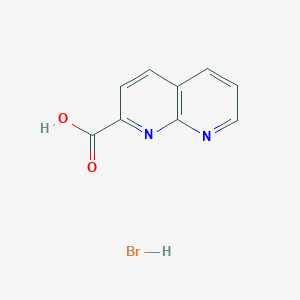

特性

IUPAC Name |

6-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-25-12-15(11-23-25)17-7-13(5-6-21-17)10-22-20(26)19-8-14-3-4-16(27-2)9-18(14)24-19/h3-9,11-12,24H,10H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAODWIBZBUBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2647169.png)

![5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2647174.png)

![2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol](/img/structure/B2647180.png)

![2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide](/img/structure/B2647185.png)

![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647186.png)